![molecular formula C7H5ClN2O2S2 B3031333 2-Amino-1,3-benzothiazole-6-sulfonyl chloride CAS No. 252873-55-5](/img/structure/B3031333.png)
2-Amino-1,3-benzothiazole-6-sulfonyl chloride
Overview
Description
2-Amino-1,3-benzothiazole-6-sulfonyl chloride is a compound useful in organic synthesis . It is a colorless to pale yellow solid . It has a strong chlorinating property and can react with water to produce sulfuric acid and toxic hydrogen chloride gas . It is often used as a sulfonylating agent in organic compounds .
Molecular Structure Analysis
The empirical formula of 2-Amino-1,3-benzothiazole-6-sulfonyl chloride is C7H4ClNO2S2 and its molecular weight is 233.70 . The SMILES string representation of the molecule is ClS(=O)(=O)c1ccc2ncsc2c1 .Chemical Reactions Analysis
2-Amino-1,3-benzothiazole-6-sulfonyl chloride is a strong chlorinating agent and can react with water to produce sulfuric acid and toxic hydrogen chloride gas . It is often used as a sulfonylating agent in organic compounds .Physical And Chemical Properties Analysis
2-Amino-1,3-benzothiazole-6-sulfonyl chloride is a colorless to pale yellow solid . It has a strong chlorinating property and can react with water to produce sulfuric acid and toxic hydrogen chloride gas . The empirical formula of the compound is C7H4ClNO2S2 and its molecular weight is 233.70 . The SMILES string representation of the molecule is ClS(=O)(=O)c1ccc2ncsc2c1 .Scientific Research Applications
- Anticancer Agents : Researchers have explored the potential of 2-Aminobenzo[d]thiazole-6-sulfonyl chloride derivatives as anticancer agents. These compounds exhibit cytotoxic activity against cancer cells, making them promising candidates for drug development .
- Spectroscopy Studies : Scientists have employed 2-Aminobenzo[d]thiazole-6-sulfonyl chloride in surface-enhanced Raman scattering (SERS) studies. Its adsorption behavior on colloidal silver particles provides insights into molecular interactions and surface phenomena .
Medicinal Chemistry and Drug Development
Analytical Chemistry
Safety and Hazards
2-Amino-1,3-benzothiazole-6-sulfonyl chloride is a hazardous chemical. It can cause eye damage and skin corrosion . It reacts violently with water, producing sulfuric acid and toxic hydrogen chloride gas . Therefore, it should be handled with care, using appropriate personal protective equipment such as gloves, goggles, and protective clothing .
Future Directions
Benzothiazole derivatives, including 2-Amino-1,3-benzothiazole-6-sulfonyl chloride, have gained significant attention in various fields of research due to their unique chemical structure and potential biological activities . They are especially relevant in modern research and development in medicinal chemistry and pharmacology due to the threat of outbreaks of epidemics associated with the emergence and spread of various viruses . Future research will likely focus on the development of targeted synthesis of benzothiazole analogs and the exploration of their biological activities .
properties
IUPAC Name |
2-amino-1,3-benzothiazole-6-sulfonyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O2S2/c8-14(11,12)4-1-2-5-6(3-4)13-7(9)10-5/h1-3H,(H2,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZUVGYNZHMPZHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)Cl)SC(=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90626273 | |
Record name | 2-Amino-1,3-benzothiazole-6-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90626273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1,3-benzothiazole-6-sulfonyl chloride | |
CAS RN |
252873-55-5 | |
Record name | 2-Amino-1,3-benzothiazole-6-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90626273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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